3-Acetyl-2-fluorobenzonitrile
Description
3-Acetyl-2-fluorobenzonitrile (CAS: 112279-89-7) is a fluorinated aromatic compound with the molecular formula C₉H₆FNO and a molecular weight of 163.151 g/mol . Structurally, it features a benzonitrile core substituted with an acetyl group (-COCH₃) at the 3-position and a fluorine atom at the 2-position.
Its industrial applications remain under exploration, but fluorinated benzonitriles are often intermediates in drug development due to fluorine’s ability to enhance bioavailability and metabolic stability .
Properties
CAS No. |
112279-89-7 |
|---|---|
Molecular Formula |
C9H6FNO |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
3-acetyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-4-2-3-7(5-11)9(8)10/h2-4H,1H3 |
InChI Key |
GGVRROKLSIUGBK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC(=C1F)C#N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1F)C#N |
Synonyms |
Benzonitrile, 3-acetyl-2-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below compares 3-Acetyl-2-fluorobenzonitrile with analogous fluorinated benzonitriles, emphasizing substituent-driven differences:
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